FMOC-L-allo-Isoleucine
Overview
Description
FMOC-L-allo-Isoleucine is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.
Mechanism of Action
Target of Action
Fmoc-allo-ile-oh, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, FMOC-L-allo-Isoleucine, or (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), effectively protecting the amine from undesired reactions . This protection is temporary and can be removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides . During SPPS, the Fmoc group protects the N-terminus amine of the peptide, allowing for the sequential addition of amino acids without unwanted side reactions .
Result of Action
The primary result of Fmoc-allo-ile-oh’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product .
Action Environment
The action of Fmoc-allo-ile-oh is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is facilitated by a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability and efficacy of Fmoc-allo-ile-oh are therefore dependent on the presence of these reagents and the controlled environment of the synthesis process .
Biochemical Analysis
Biochemical Properties
The FMOC group in (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions . This compound finds utility in synthesizing other biologically active compounds, including small molecules, drugs, and proteins .
Cellular Effects
It is known that FMOC-modified amino acids and peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the FMOC moiety .
Molecular Mechanism
The molecular mechanism of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid involves the FMOC group acting as a protective unit for the amino acid’s carboxyl group during peptide synthesis . This prevents undesired reactions and allows for the successful synthesis of peptides .
Temporal Effects in Laboratory Settings
The stability and high reactivity of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid make it a valuable reagent in peptide synthesis and diverse scientific research applications
Metabolic Pathways
It is known that FMOC-modified amino acids play a role in peptide synthesis .
Subcellular Localization
Fmoc-modified amino acids and peptides are known to possess eminent self-assembly features, which may influence their localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-L-allo-Isoleucine typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Protected Amino Acid: The reaction mixture is then purified to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can also occur, especially if the compound is exposed to strong reducing agents.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the Fmoc group.
Reduction: Reduced forms of the compound, often leading to the removal of the Fmoc group.
Substitution: New compounds with different protecting groups or functional groups.
Scientific Research Applications
Chemistry
In chemistry, FMOC-L-allo-Isoleucine is widely used in peptide synthesis. Its ability to protect the amino group makes it invaluable in the stepwise construction of peptides.
Biology
In biological research, this compound is used to study protein structure and function. By incorporating it into peptides, researchers can investigate the role of specific amino acids in protein interactions.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. Its stability and ease of removal make it suitable for synthesizing therapeutic peptides.
Industry
In the industrial sector, the compound is used in the production of various peptide-based products, including pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylhexanoic acid
Uniqueness
The uniqueness of FMOC-L-allo-Isoleucine lies in its specific chiral configuration and the presence of the Fmoc group. This configuration allows for selective reactions in peptide synthesis, making it a valuable tool in the creation of complex peptides.
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214047 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251316-98-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251316-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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